molecular formula C16H18N2O4S2 B2594099 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 1798004-58-6

3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2594099
CAS RN: 1798004-58-6
M. Wt: 366.45
InChI Key: YDUMYTPXPLIWJI-UHFFFAOYSA-N
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Description

The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The compound contains a pyrazoline core, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. It also has a methanesulfonyl group attached to one of the nitrogen atoms, a 2,4-dimethoxyphenyl group attached to the first carbon atom of the ring, and a thiophen-2-yl group attached to the fifth carbon atom of the ring .

Scientific Research Applications

Photophysical and Chemosensory Properties

A study by Salman A. Khan (2020) details the synthesis of a pyrazoline derivative similar to the compound , emphasizing its photophysical properties and its application as a fluorescent chemosensor for the detection of Fe3+ ions. This research highlights the compound's potential in environmental monitoring and analytical chemistry for metal ion detection based on fluorometric detraction, demonstrating positive solvatochromism and its utility in determining the critical micelle concentration of surfactants like CTAB and SDS (Khan, 2020).

Synthesis and Structural Analysis

Another study focuses on the synthesis and crystal structure analysis of a closely related compound, providing insights into its molecular structure through single crystal X-ray diffraction studies. The research by M. Prabhuswamy et al. (2016) elaborates on the crystallization in the triclinic crystal system, stabilized by hydrogen bond interactions, which is essential for understanding the compound's physicochemical properties and its potential applications in material science and molecular engineering (Prabhuswamy et al., 2016).

Antimicrobial Applications

Research by Amani M. R. Alsaedi et al. (2019) on novel pyrazolopyrimidines, which incorporate sulfonyl groups similar to the compound of interest, revealed significant antimicrobial activities. This suggests potential applications of the compound in developing new antimicrobial agents. The study underlines the importance of the sulfone moiety in enhancing antimicrobial efficacy against a range of bacteria and fungi, with certain derivatives showing activity exceeding that of reference drugs (Alsaedi et al., 2019).

Enzyme Inhibition and Pharmacological Potential

A study by C. Yamali et al. (2020) on novel sulfonamide derivatives, including pyrazoline-based compounds, demonstrated significant inhibitory activity against human carbonic anhydrase I and II enzymes as well as acetylcholinesterase. These findings suggest the compound's potential applications in designing enzyme inhibitors for treating various diseases, highlighting its pharmacological relevance (Yamali et al., 2020).

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary widely depending on their structure and the biological target. Some pyrazoline derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-21-11-6-7-12(15(9-11)22-2)13-10-14(16-5-4-8-23-16)18(17-13)24(3,19)20/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMYTPXPLIWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

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